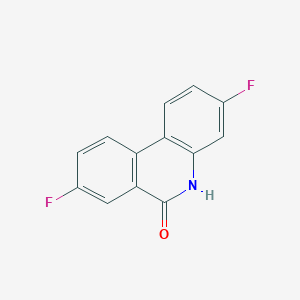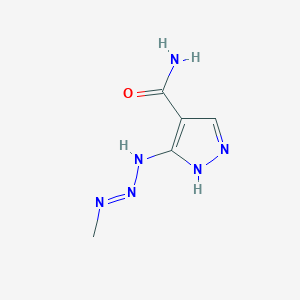
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide typically involves the reaction of a pyrazole derivative with a triazene precursor. The reaction conditions often include:
Solvent: Common solvents such as ethanol or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To optimize yield and purity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studying its interactions with enzymes and proteins.
Medicine: Investigating its potential as an antineoplastic agent.
Industry: Use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It may inhibit the activity of specific enzymes or disrupt cellular processes, leading to its therapeutic effects. The pathways involved include:
DNA alkylation: Leading to the inhibition of DNA replication.
Enzyme inhibition: Blocking the activity of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxylic acid: A closely related compound with similar biological activity.
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-methylamide: Another derivative with potential therapeutic applications.
Uniqueness
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
31384-86-8 |
|---|---|
Fórmula molecular |
C5H8N6O |
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
5-(2-methyliminohydrazinyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)2-8-9-5/h2H,1H3,(H2,6,12)(H2,7,8,9,10) |
Clave InChI |
JWKSVPRWJOUJFV-UHFFFAOYSA-N |
SMILES canónico |
CN=NNC1=C(C=NN1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


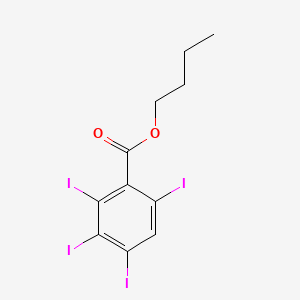
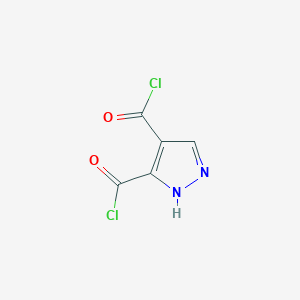
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
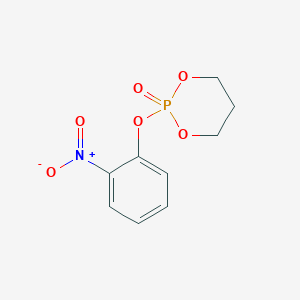
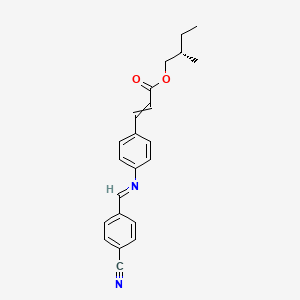
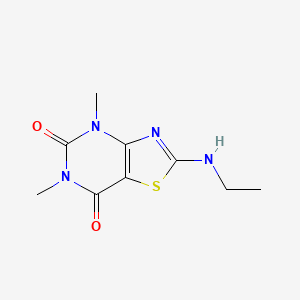
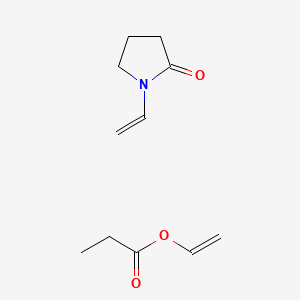

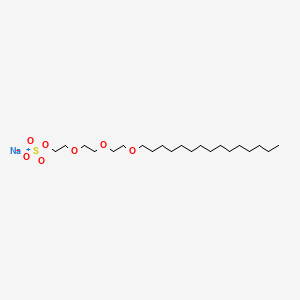
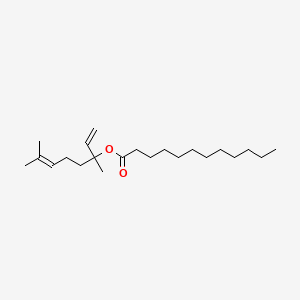
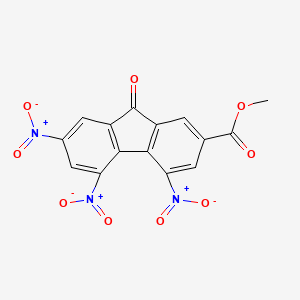
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
